![molecular formula C20H27NO4 B8503209 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine](/img/structure/B8503209.png)
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with reducing agents to form the corresponding amine. One common method involves the reduction of 3,4-dimethoxyphenylacetonitrile using sodium borohydride (NaBH4) in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) . Another approach involves the use of polyphosphoric acid (PPA) to facilitate the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The choice of reducing agents and catalysts, as well as reaction conditions, would be tailored to ensure efficient production while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amine derivatives.
Substitution: Halogenated or otherwise substituted phenethylamine derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine involves its interaction with various molecular targets and pathways. As an analog of dopamine, it can interact with dopamine receptors and influence neurotransmitter activity . Additionally, it has been shown to exhibit monoamine oxidase inhibitory activity, which can affect the metabolism of neurotransmitters .
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine (DMPEA): An analog of dopamine with similar structural features.
Mescaline: A naturally occurring compound with a similar phenethylamine backbone and additional methoxy group.
Homoveratrylamine: Another phenethylamine derivative with similar structural characteristics.
Uniqueness: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine is unique due to the presence of two 3,4-dimethoxyphenyl groups, which can enhance its biological activity and potential therapeutic applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H27NO4 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine |
InChI |
InChI=1S/C20H27NO4/c1-22-17-7-5-15(13-19(17)24-3)9-11-21-12-10-16-6-8-18(23-2)20(14-16)25-4/h5-8,13-14,21H,9-12H2,1-4H3 |
Clave InChI |
YSAXSWPDOFHENC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
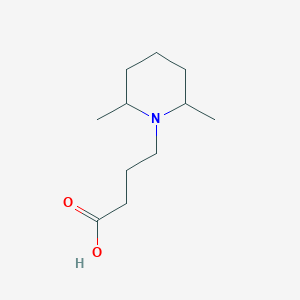
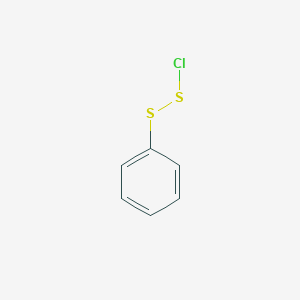
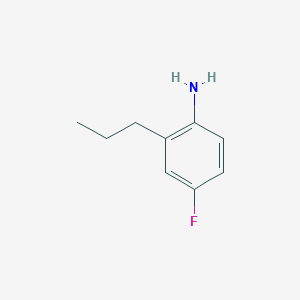
![Methyl 2',4',6'-trimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8503151.png)
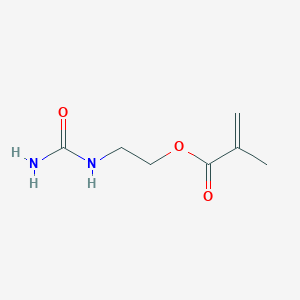
![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B8503172.png)

![5-Hydroxy-7-[(trimethylsilyl)methyl]nona-7,8-dien-2-one](/img/structure/B8503178.png)
![7-(4-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8503195.png)
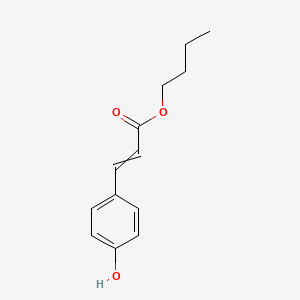
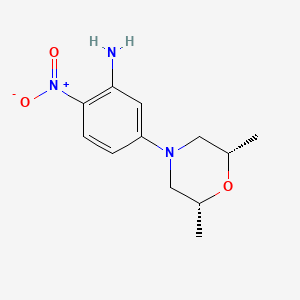
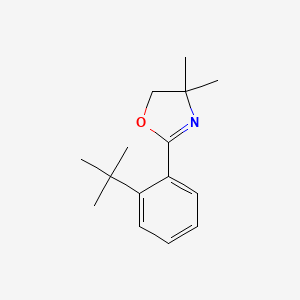
![2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene](/img/structure/B8503214.png)
![2-Ethyl-3-carboxy-benzo[b]thiophene](/img/structure/B8503222.png)
